

characterization of 2-Nitrobutyl methacrylate monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrobutyl methacrylate*

Cat. No.: *B097368*

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An In-depth Technical Guide to the Characterization of **2-Nitrobutyl Methacrylate** Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobutyl methacrylate is a functional monomer that incorporates a nitro group into a methacrylate backbone. This unique combination of a polymerizable acrylic moiety and a polar, electron-withdrawing nitro group makes it a valuable building block for the synthesis of specialty polymers. The presence of the nitro group can significantly influence the physicochemical properties of the resulting polymers, including their polarity, thermal stability, and reactivity. This guide provides a comprehensive overview of the characterization, synthesis, and polymerization of **2-Nitrobutyl methacrylate**, with a focus on its potential applications in advanced materials and drug development.

Physicochemical and Spectroscopic Characterization

The fundamental properties of **2-Nitrobutyl methacrylate** are summarized below. While complete, experimentally verified spectroscopic data is not widely available in public literature, the expected characteristics can be predicted based on its chemical structure and comparison with analogous methacrylate compounds.

Core Properties

A summary of the core physicochemical properties for **2-Nitrobutyl methacrylate** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Nitrobutyl Methacrylate**

Property	Value	Reference(s)
IUPAC Name	2-nitrobutyl 2-methylprop-2-enoate	
CAS Number	17977-11-6	
Molecular Formula	C ₈ H ₁₃ NO ₄	
Molecular Weight	187.19 g/mol	
Canonical SMILES	CCC(COC(=O)C(=C)C)--INVALID-LINK--[O-]	

| InChI Key| DOEOZIKIOFMZJE-UHFFFAOYSA-N | |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for confirming the chemical structure and purity of the monomer. Table 2 outlines the expected spectral data based on the known properties of its functional groups.

Table 2: Predicted Spectroscopic Data for **2-Nitrobutyl Methacrylate**

Technique	Expected Peaks / Signals	Interpretation	Reference(s)
FT-IR	$\sim 1720 \text{ cm}^{-1}$ (strong)	C=O stretch of the ester	
	$\sim 1636 \text{ cm}^{-1}$	C=C stretch of the methacrylate	
	$\sim 1530 \text{ cm}^{-1}$ (strong)	Asymmetric N-O stretch of the nitro group	
	$\sim 1350 \text{ cm}^{-1}$ (strong)	Symmetric N-O stretch of the nitro group	
	$\sim 1150 \text{ cm}^{-1}$	C-O stretch of the ester	
$^1\text{H-NMR}$	$\sim 6.1 \text{ ppm}$ and $\sim 5.5 \text{ ppm}$	Vinylic protons ($=\text{CH}_2$)	
	$\sim 4.8 \text{ ppm}$ (m)	$-\text{CH}(\text{NO}_2)$ proton	
	$\sim 4.2 \text{ ppm}$ (m)	$-\text{CH}_2\text{O-}$ protons of the ester linkage	
	$\sim 1.9 \text{ ppm}$ (s)	Methyl protons ($-\text{CH}_3$) on the double bond	
	$\sim 1.8 \text{ ppm}$ (m)	Methylene protons ($-\text{CH}_2-$) of the butyl group	
	$\sim 1.0 \text{ ppm}$ (t)	Terminal methyl protons ($-\text{CH}_3$) of the butyl group	
$^{13}\text{C-NMR}$	$\sim 166 \text{ ppm}$	Carbonyl carbon (C=O)	

Technique	Expected Peaks / Signals	Interpretation	Reference(s)
	~136 ppm	Quaternary vinylic carbon	
	~126 ppm	Methylene vinylic carbon (=CH ₂)	
	~85 ppm	Carbon bearing the nitro group (-CH(NO ₂)-)	
	~68 ppm	Methylene carbon of the ester linkage (-CH ₂ -O-)	
	~25 ppm	Methylene carbon of the butyl group	
	~18 ppm	Methyl carbon on the double bond	
	~10 ppm	Terminal methyl carbon of the butyl group	

| Mass Spec. | 187.19 m/z | Molecular Ion [M]⁺ ||

Synthesis and Polymerization Protocols

Synthesis of 2-Nitrobutyl Methacrylate

The synthesis of **2-nitrobutyl methacrylate** can be achieved through several routes, including direct esterification of methacrylic acid with 2-nitrobutanol or the reaction of methacryloyl chloride with 2-nitrobutanol. However, transesterification has emerged as a preferred and commercially viable method.

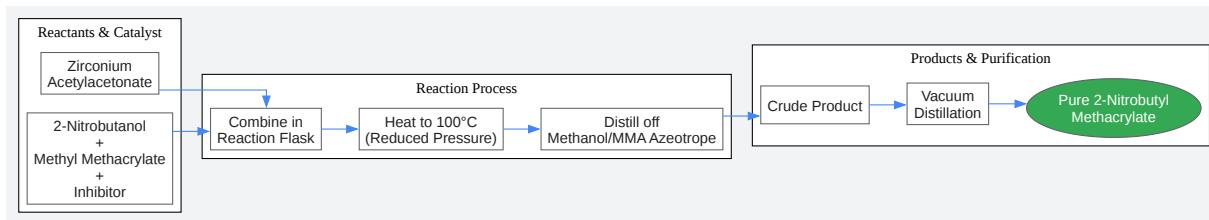
This protocol describes the synthesis of **2-Nitrobutyl methacrylate** by transesterifying methyl methacrylate (MMA) with 2-nitrobutanol.

Materials:

- 2-Nitrobutanol
- Methyl methacrylate (MMA)
- Toluene (or other suitable solvent)
- Zirconium acetylacetone (catalyst)
- Phenothiazine or Hydroquinone (free radical inhibitor)
- Methanol

Procedure:

- To a 4-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, add 2-nitrobutanol (1.0 mol), methyl methacrylate (3.0 mol, as reactant and solvent), and a free radical inhibitor (e.g., phenothiazine, ~70 mg).
- Add the transesterification catalyst, zirconium acetylacetone (0.015 mol).
- Heat the resulting solution to approximately 100°C under reduced pressure (e.g., 400-500 mmHg).
- Continuously remove the methanol/MMA azeotrope by distillation to drive the reaction equilibrium toward the product.
- Monitor the reaction progress by observing the distillation vapor temperature. A drop in temperature indicates the completion of the reaction.
- After cooling, the crude product can be purified by vacuum distillation to remove unreacted starting materials and the solvent.



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Figure 1: Synthesis of **2-Nitrobutyl Methacrylate** via Transesterification.

Polymerization

2-Nitrobutyl methacrylate readily undergoes conventional free-radical polymerization. The protocol below is a general procedure for bulk free-radical polymerization that can be adapted for this monomer.

Materials:

- **2-Nitrobutyl methacrylate** monomer
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
- Methanol (for precipitation)
- Acetone (for dissolution)
- Reaction vial or test tube
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Purify the **2-Nitrobutyl methacrylate** monomer by passing it through an alumina column to remove any inhibitor.
- Place the desired amount of monomer into a reaction vial.
- Add the radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the monomer).
- Seal the vial with a rubber septum and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes, or by several freeze-pump-thaw cycles.
- Place the sealed vial in a thermostated oil bath set to the desired reaction temperature (e.g., 60-70°C for AIBN).
- Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase significantly.
- To stop the reaction, cool the vial in an ice bath and expose the contents to air.
- Dissolve the resulting viscous polymer in a suitable solvent, such as acetone.
- Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol.
- Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

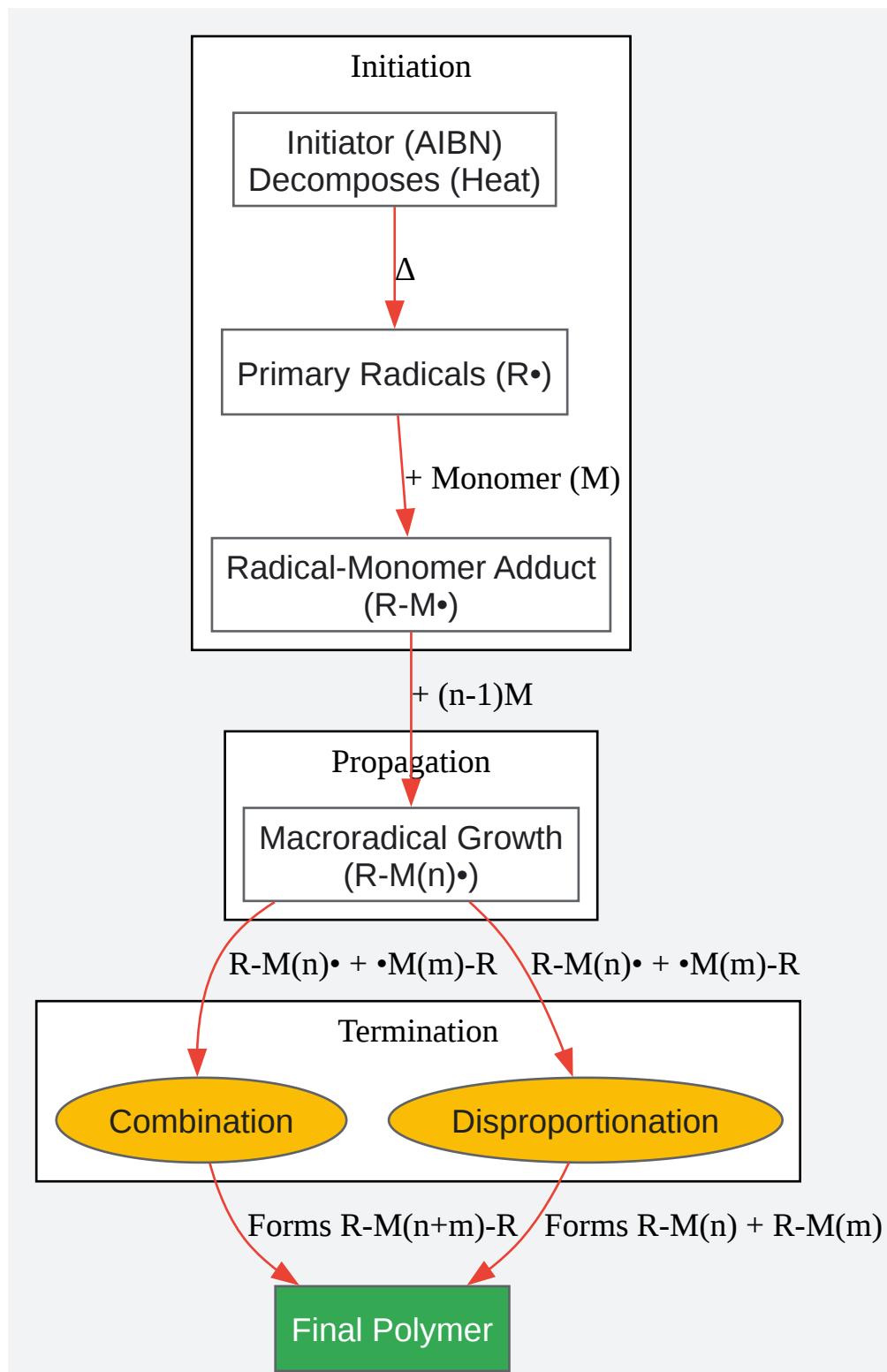
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Figure 2: Key Stages of Free-Radical Polymerization.

Applications and Relevance to Drug Development

While **2-Nitrobutyl methacrylate** is utilized in applications such as energetic binders where the nitro group contributes to the material's energy content, its potential in the biomedical field, though less explored, is significant. The unique properties imparted by the nitro group offer intriguing possibilities for the design of advanced drug delivery systems.

Role of Functional Polymers in Drug Delivery

Polymeric drug delivery systems are designed to improve the therapeutic efficacy of drugs by enhancing their stability, increasing bioavailability, and enabling controlled or targeted release. Functional groups on the polymer backbone play a critical role in dictating these properties. They can be used to:

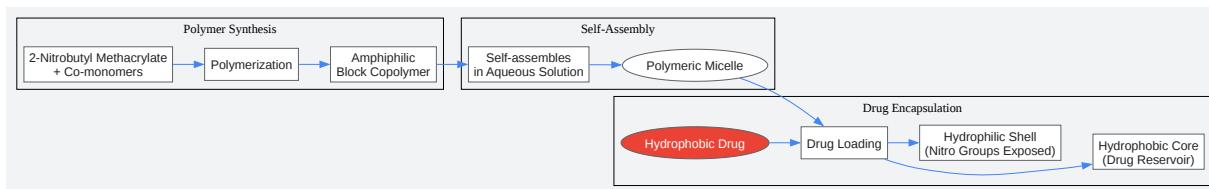
- Tune Hydrophilicity/Hydrophobicity: Control the formation of micelles or nanoparticles for drug encapsulation.
- Provide Conjugation Sites: Act as handles for attaching targeting ligands or drugs.
- Modulate Drug-Carrier Interactions: Influence drug loading capacity and release kinetics through hydrogen bonding, dipole-dipole, or other non-covalent interactions.

Potential of Nitro-Functionalized Polymers

The nitro group is a strong electron-withdrawing and highly polar moiety that can be leveraged in polymer design for drug delivery.

- Enhanced Drug Interaction: The polarity of the nitro group can promote favorable interactions with specific drug molecules, potentially enhancing drug loading into polymeric nanoparticles or micelles.
- Bioreductive Activation: In medicinal chemistry, the nitro group, particularly on aromatic rings, is often used as a "pro-drug" trigger. Under hypoxic conditions found in tumors, nitroreductase enzymes can reduce the nitro group, leading to the release of an active drug or a change in the polymer's structure. While the bioreduction of aliphatic nitro groups (as in **poly(2-nitrobutyl methacrylate)**) is less common, this remains a potential area for investigation.

- Modulation of Adhesion: Nitro-functionalization of bioadhesive molecules like dopamine has been shown to alter their cross-linking chemistry and enhance adhesion to biological tissues, especially under acidic conditions. This suggests that polymers incorporating **2-nitrobutyl methacrylate** could be explored for developing mucoadhesive drug delivery systems.
- Nitric Oxide Release: While chemically distinct, polymers containing nitro groups are conceptually related to nitric oxide (NO) releasing materials, which have significant antimicrobial and antibiofilm applications. Further chemical modification of the nitro group post-polymerization could potentially create pathways to NO-releasing platforms.



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Figure 3: Conceptual Workflow for a Nitro-Functionalized Drug Delivery System.

Conclusion

2-Nitrobutyl methacrylate is a versatile monomer with well-defined physicochemical properties. Its synthesis is achievable through established methods like transesterification, and it readily undergoes free-radical polymerization to form functional polymers. While its primary applications have been in materials science, the unique polarity and reactivity of the nitro group present compelling opportunities for research in the biomedical field. For drug development professionals, polymers derived from this monomer offer a platform for creating novel drug carriers with tailored properties for enhanced drug loading, controlled release, and targeted delivery, meriting further investigation.

- To cite this document: BenchChem. [characterization of 2-Nitrobutyl methacrylate monomer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097368#characterization-of-2-nitrobutyl-methacrylate-monomer>

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